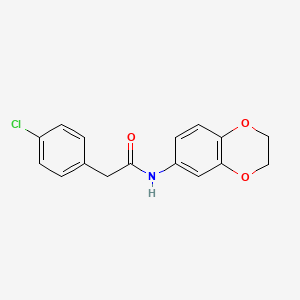
5-hydroxy-2-(tetrahydro-2-furanylmethyl)-1H-isoindole-1,3(2H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-hydroxy-2-(tetrahydro-2-furanylmethyl)-1H-isoindole-1,3(2H)-dione, also known as TFD, is a chemical compound that has gained significant attention in scientific research for its potential therapeutic applications. TFD is a heterocyclic compound that belongs to the class of isoindolinones. It has a unique chemical structure that makes it an attractive candidate for drug development.
Wirkmechanismus
The exact mechanism of action of 5-hydroxy-2-(tetrahydro-2-furanylmethyl)-1H-isoindole-1,3(2H)-dione is not fully understood. However, it is believed to exert its pharmacological effects by modulating various signaling pathways in the body. 5-hydroxy-2-(tetrahydro-2-furanylmethyl)-1H-isoindole-1,3(2H)-dione has been shown to inhibit the activity of enzymes such as cyclooxygenase and lipoxygenase, which are involved in the inflammatory response. It has also been found to activate the Nrf2 pathway, which plays a crucial role in cellular defense against oxidative stress.
Biochemical and Physiological Effects:
5-hydroxy-2-(tetrahydro-2-furanylmethyl)-1H-isoindole-1,3(2H)-dione has been shown to exhibit a range of biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha. 5-hydroxy-2-(tetrahydro-2-furanylmethyl)-1H-isoindole-1,3(2H)-dione has also been shown to inhibit the proliferation of cancer cells and induce apoptosis in tumor cells. Additionally, 5-hydroxy-2-(tetrahydro-2-furanylmethyl)-1H-isoindole-1,3(2H)-dione has been found to improve glucose metabolism and insulin sensitivity in diabetic animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of 5-hydroxy-2-(tetrahydro-2-furanylmethyl)-1H-isoindole-1,3(2H)-dione is its relatively simple synthesis method. 5-hydroxy-2-(tetrahydro-2-furanylmethyl)-1H-isoindole-1,3(2H)-dione can be synthesized in a few steps with high yields, making it an attractive candidate for drug development. However, one of the limitations of 5-hydroxy-2-(tetrahydro-2-furanylmethyl)-1H-isoindole-1,3(2H)-dione is its poor solubility in water, which can make it difficult to formulate into a drug. Additionally, further studies are needed to fully understand the pharmacokinetics and toxicity of 5-hydroxy-2-(tetrahydro-2-furanylmethyl)-1H-isoindole-1,3(2H)-dione.
Zukünftige Richtungen
There are several potential future directions for research on 5-hydroxy-2-(tetrahydro-2-furanylmethyl)-1H-isoindole-1,3(2H)-dione. One area of interest is the development of 5-hydroxy-2-(tetrahydro-2-furanylmethyl)-1H-isoindole-1,3(2H)-dione-based drugs for the treatment of neurodegenerative diseases. 5-hydroxy-2-(tetrahydro-2-furanylmethyl)-1H-isoindole-1,3(2H)-dione has been shown to possess neuroprotective properties and may have the potential to slow the progression of diseases such as Alzheimer's and Parkinson's. Additionally, further studies are needed to investigate the potential of 5-hydroxy-2-(tetrahydro-2-furanylmethyl)-1H-isoindole-1,3(2H)-dione in the treatment of other diseases such as cancer and diabetes. Finally, the development of novel synthesis methods for 5-hydroxy-2-(tetrahydro-2-furanylmethyl)-1H-isoindole-1,3(2H)-dione may lead to the discovery of new analogs with improved pharmacological properties.
In conclusion, 5-hydroxy-2-(tetrahydro-2-furanylmethyl)-1H-isoindole-1,3(2H)-dione is a promising compound with a wide range of potential therapeutic applications. Its unique chemical structure and pharmacological properties make it an attractive candidate for drug development. Further research is needed to fully understand the mechanisms of action and pharmacokinetics of 5-hydroxy-2-(tetrahydro-2-furanylmethyl)-1H-isoindole-1,3(2H)-dione, as well as its potential use in the treatment of various diseases.
Synthesemethoden
The synthesis of 5-hydroxy-2-(tetrahydro-2-furanylmethyl)-1H-isoindole-1,3(2H)-dione involves the reaction of 3-(2-furanyl)-2-propenoic acid with 3,4-dihydroxybenzaldehyde in the presence of a base. The resulting product is then subjected to a cyclization reaction using an acid catalyst to form 5-hydroxy-2-(tetrahydro-2-furanylmethyl)-1H-isoindole-1,3(2H)-dione. The synthesis of 5-hydroxy-2-(tetrahydro-2-furanylmethyl)-1H-isoindole-1,3(2H)-dione is relatively simple and can be achieved in a few steps with high yields.
Wissenschaftliche Forschungsanwendungen
5-hydroxy-2-(tetrahydro-2-furanylmethyl)-1H-isoindole-1,3(2H)-dione has been extensively studied for its potential therapeutic applications. It has been found to possess a wide range of pharmacological activities, including anti-inflammatory, anti-cancer, anti-diabetic, and anti-oxidant properties. 5-hydroxy-2-(tetrahydro-2-furanylmethyl)-1H-isoindole-1,3(2H)-dione has also been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Eigenschaften
IUPAC Name |
5-hydroxy-2-(oxolan-2-ylmethyl)isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO4/c15-8-3-4-10-11(6-8)13(17)14(12(10)16)7-9-2-1-5-18-9/h3-4,6,9,15H,1-2,5,7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHNWMCQTCQCGNY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CN2C(=O)C3=C(C2=O)C=C(C=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Hydroxy-2-(oxolan-2-ylmethyl)isoindole-1,3-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[1-(1-cyclohexen-1-ylcarbonyl)-3-(2,4-difluorobenzyl)-3-piperidinyl]methanol](/img/structure/B6047788.png)
![2-methyl-4-(1-pyrrolidinyl)-6-{4-[3-(trifluoromethyl)benzoyl]-1-piperazinyl}pyrimidine](/img/structure/B6047800.png)
![2-fluoro-N-{1-methyl-2-[(2-methylphenyl)amino]-2-oxoethyl}benzamide](/img/structure/B6047802.png)
![N-({1-[2-(3-fluorophenyl)ethyl]-3-piperidinyl}methyl)-N-[(5-methyl-2-furyl)methyl]ethanamine](/img/structure/B6047814.png)
![N,N-diethyl-1-{3-[2-(1-naphthylmethyl)-5-oxo-2-pyrrolidinyl]propanoyl}-3-piperidinecarboxamide](/img/structure/B6047822.png)
![N-(3-fluorophenyl)-1-{[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetyl}-3-piperidinamine](/img/structure/B6047824.png)
![2-[2-(5-methoxy-1H-indol-3-yl)vinyl]-3-methyl-4(3H)-quinazolinone](/img/structure/B6047826.png)
![1-[(1,1-dimethyl-2-propyn-1-yl)oxy]-3-(4-methyl-1-piperidinyl)-2-propanol hydrochloride](/img/structure/B6047827.png)
![1-naphthyl[1-(1-oxidoisonicotinoyl)-3-piperidinyl]methanone](/img/structure/B6047846.png)
![N-[1-(4-chlorobenzyl)-3-piperidinyl]-3-(2-pyridinyl)propanamide](/img/structure/B6047869.png)
![N-[2-(1-adamantyl)ethyl]-6-chloro-2-oxo-2H-chromene-3-carboxamide](/img/structure/B6047872.png)

![N-cyclohexyl-1-[(4-fluorobenzyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B6047881.png)